molecular formula C12H17NO2 B12962350 (R)-3-Amino-6-phenylhexanoic acid CAS No. 177839-87-1

(R)-3-Amino-6-phenylhexanoic acid

Cat. No.: B12962350
CAS No.: 177839-87-1
M. Wt: 207.27 g/mol
InChI Key: KPJNDHVABVUHPG-LLVKDONJSA-N
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Description

(R)-3-Amino-6-phenylhexanoic acid is a chiral amino acid derivative characterized by a six-carbon backbone with an amino group at the third carbon (R-configuration) and a phenyl group at the terminal carbon. Its stereochemistry and substituent arrangement influence its biological activity, solubility, and metabolic stability .

Properties

CAS No.

177839-87-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3R)-3-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1

InChI Key

KPJNDHVABVUHPG-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](CC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-6-phenylhexanoic acid typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted hexanoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-6-phenylhexanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may also include steps for purification and isolation of the desired enantiomer to ensure high enantiomeric purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-6-phenylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R)-3-Amino-6-phenylhexanoic acid with analogous compounds, focusing on structural features, physicochemical properties, and reported biological activities.

Compound Name Structure Key Functional Groups Reported Applications Key Differences
(R)-3-Amino-6-phenylhexanoic acid 6-carbon chain, amino group (C3, R-configuration), phenyl group (C6) -NH₂ (C3), -C₆H₅ (C6) Potential GABA analog, enzyme inhibition studies (limited published data) Chiral center at C3, absence of sulfur or hydroxyl modifications
(3R)-3-Hydroxy-6-phenylsulfanylhexanoic acid 6-carbon chain, hydroxyl (C3), phenylsulfanyl (C6) -OH (C3), -S-C₆H₅ (C6) Not explicitly stated in evidence; likely explored for redox activity or metal chelation Hydroxyl replaces amino group; sulfur atom introduces polarity and redox activity
(R)-2-Amino-2-phenylacetic acid 2-carbon chain, amino and phenyl groups at C2 -NH₂ (C2), -C₆H₅ (C2) Intermediate in β-lactam antibiotic synthesis (e.g., penicillins) Shorter chain, lack of hexanoic acid backbone
γ-Aminobutyric acid (GABA) 4-carbon chain, amino group (C4) -NH₂ (C4) Neurotransmitter, target for anticonvulsants and anxiolytics Shorter chain (C4), absence of aromatic substituents

Key Findings:

The sulfur atom in the former may enhance metal-binding capacity .

Chain Length and Bioactivity: GABA’s shorter chain limits its structural versatility compared to (R)-3-Amino-6-phenylhexanoic acid, which may offer improved metabolic stability in drug design due to reduced susceptibility to enzymatic degradation.

Stereochemical Sensitivity: The R-configuration at C3 in (R)-3-Amino-6-phenylhexanoic acid distinguishes it from racemic mixtures or S-enantiomers, which may exhibit divergent receptor-binding profiles.

Biological Activity

(R)-3-Amino-6-phenylhexanoic acid, also known as a β-amino acid, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an amino group, a phenyl group, and a hexanoic acid backbone, which contribute to its diverse interactions within biological systems.

Structural Characteristics

The molecular structure of (R)-3-Amino-6-phenylhexanoic acid facilitates various biological interactions:

  • Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing solubility and interaction with proteins.
  • Phenyl Group : Provides hydrophobic characteristics that can influence membrane permeability and receptor binding.

The biological activity of (R)-3-Amino-6-phenylhexanoic acid is primarily attributed to its ability to interact with specific molecular targets. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects. Notably, this compound has been studied for its neuroprotective properties and its role in modulating neurotransmitter systems.

Neuroprotective Effects

Preliminary studies indicate that (R)-3-Amino-6-phenylhexanoic acid may exhibit neuroprotective effects. Research has suggested that it could influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : In a study focusing on the neuroprotective effects of phenylalanine derivatives, compounds similar to (R)-3-Amino-6-phenylhexanoic acid were shown to reduce neuronal cell death in models of oxidative stress. This suggests a potential application in treating conditions like Alzheimer's disease.
  • Antimicrobial Studies : A comparative analysis of phenylbutyric acid derivatives indicated that modifications in the phenyl group can enhance antimicrobial activity against Gram-negative bacteria. This highlights the importance of structural variations in developing effective antimicrobial agents.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
(R)-3-Amino-6-phenylhexanoic acidAmino group, phenyl groupPotential neuroprotective properties
3-Amino-6-phenylhexanoic acidSaturated structureLimited studies on biological activity
6-Phenylhexanamide derivativesVarious substitutions on phenyl groupAntimicrobial activity reported

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